- Catalyst-controlled selectivity in the C-H borylation of methane and ethane, Science (Washington, 2016, 351(6280), 1421-1424
Cas no 78782-17-9 (Bis[(pinacolato)boryl]methane)
Bis[(pinacolato)boryl]methane structure
Product Name:Bis[(pinacolato)boryl]methane
CAS-Nr.:78782-17-9
MF:C13H26B2O4
MW:267.965144634247
MDL:MFCD27977747
CID:1062463
PubChem ID:11311685
Update Time:2024-10-27
Bis[(pinacolato)boryl]methane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bis[(pinacolato)boryl]methane
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
- 4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
- Bis((pinacolato)boryl)methane
- Methylenedi(boronic Acid Pinacol Ester)
- AMY1128
- SY040252
- DS-11521
- CS-0153823
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
- FT-0663384
- 1,3,2-Dioxaborolane, 2,2'-methylenebis[4,4,5,5-tetramethyl-
- EN300-214736
- H10252
- AKOS027324523
- SCHEMBL10001281
- A914795
- 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
- DTXSID80462021
- 78782-17-9
- MFCD27977747
- B4103
- 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;
-
- MDL: MFCD27977747
- Inchi: 1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
- InChI-Schlüssel: MQYZGGWWHUGYDR-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1CB1OC(C)(C)C(C)(C)O1
Berechnete Eigenschaften
- Genaue Masse: 268.20200
- Monoisotopenmasse: 268.2017196g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 36.9Ų
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Schmelzpunkt: 51.0 to 55.0 deg-C
- Siedepunkt: 272.0±23.0 °C at 760 mmHg
- Flammpunkt: Grad Fahrenheit:>230°F
Grad Celsius:>110°C - PSA: 36.92000
- LogP: 2.71000
Bis[(pinacolato)boryl]methane Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 22-37/39
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
Bis[(pinacolato)boryl]methane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039366-5g |
Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane |
78782-17-9 | 95% | 5g |
$384.13 | 2023-09-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-1g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 1g |
193.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-5g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 5g |
578.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-10g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 10g |
1155.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25905-25g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 97% | 25g |
2888.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152717-1G |
Bis[(pinacolato)boryl]methane |
78782-17-9 | >95.0%(GC) | 1g |
¥202.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152717-5G |
Bis[(pinacolato)boryl]methane |
78782-17-9 | >95.0%(GC) | 5g |
¥360.90 | 2023-09-04 | |
| TRC | B522750-100mg |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B522750-500mg |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 500mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B522750-2.5g |
Bis[(pinacolato)boryl]methane |
78782-17-9 | 2.5g |
$ 224.00 | 2023-04-18 |
Bis[(pinacolato)boryl]methane Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ; 14 h, 3500 kPa, 150 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referenz
Copper-Catalyzed/Promoted Cross-coupling of gem-Diborylalkanes with Nonactivated Primary Alkyl Halides: An Alternative Route to Alkylboronic Esters
,
Organic Letters,
2014,
16(24),
6342-6345
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 20 min, -78 °C; 2.5 h, -78 °C
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -55 °C; -55 °C → rt
Referenz
Enantio- and Diastereoselective Synthesis of 1,2-Hydroxyboronates through Cu-Catalyzed Additions of Alkylboronates to Aldehydes
,
Journal of the American Chemical Society,
2015,
137(19),
6176-6179
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referenz
Base-promoted, deborylative secondary alkylation of N-heteroaromatic N-oxides with internal gem-bis[(pinacolato)boryl]alkanes: a facile derivatization of 2,2'-bipyridyl analogues
,
Chemical Communications (Cambridge,
2017,
53(54),
7573-7576
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ; 16 h, 3447 kPa, 150 °C
Referenz
- Catalytic borylation of methane, Science (Washington, 2016, 351(6280), 1424-1427
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Benzene
Referenz
Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato)2BCH2B and (pinacolato)2BCH2CH2B by Insertion and Coupling
,
Organometallics,
2001,
20(18),
3962-3965
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 80 °C
Referenz
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
,
Catalysis Science & Technology,
2023,
13(1),
147-156
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt
1.3 1 h, 60 °C
Referenz
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
,
ACS Catalysis,
2016,
6(12),
8332-8335
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referenz
Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters
,
Angewandte Chemie,
2023,
62(34),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referenz
Direct light-enabled access to α-boryl radicals: application in the stereodivergent synthesis of allyl boronic esters
,
ChemRxiv,
2023,
1,
1-9
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, rt
Referenz
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates
,
Journal of the American Chemical Society,
2014,
136(18),
6534-6537
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referenz
A Boron Alkylidene-Alkene Cycloaddition Reaction: Application to the Synthesis of Aphanamal
,
Angewandte Chemie,
2017,
56(38),
11485-11489
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referenz
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
,
Journal of the American Chemical Society,
2014,
136(30),
10581-10584
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Cupric chloride , 1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
1.2 Reagents: Potassium methoxide ; 10 min, rt; 60 °C
Referenz
A site-selective and stereospecific cascade Suzuki-Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2'-dihalo 1,1'-biaryls
,
Chemical Communications (Cambridge,
2021,
57(32),
3909-3912
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, rt
Referenz
Enantiomerically Enriched Tris(boronates): Readily Accessible Conjunctive Reagents for Asymmetric Synthesis
,
Journal of the American Chemical Society,
2014,
136(46),
16140-16143
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ; 6 h, 50 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Referenz
Electrooxidative Activation of B-B Bond in B2cat2: Access to gem-Diborylalkanes via Paired Electrolysis
,
Angewandte Chemie,
2023,
62(14),
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt
Referenz
Synthesis of a Biomimetic Tetracyclic Precursor of Aspochalasins and Formal Synthesis of Trichoderone A
,
Organic Letters,
2021,
23(15),
5755-5760
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) , Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ; 24 h, 80 °C
Referenz
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
,
Green Chemistry,
2020,
22(9),
2799-2803
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
Referenz
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
,
Journal of the American Chemical Society,
2017,
139(2),
976-984
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referenz
Organophotocatalytic N-O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform
,
ACS Catalysis,
2022,
12(16),
10047-10056
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 24 h, 40 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referenz
Organophotocatalytic N-O bond cleavage of Weinreb amides: mechanism-guided evolution of a PET to ConPET platform
,
ChemRxiv,
2022,
1,
1-15
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Manganese dibromide Solvents: 1,2-Dimethoxyethane ; 10 h
1.2 4 h, rt
1.2 4 h, rt
Referenz
Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides
,
Journal of the American Chemical Society,
2016,
138(19),
6139-6142
Bis[(pinacolato)boryl]methane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- 2-Iodomethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Dibromomethane
Bis[(pinacolato)boryl]methane Preparation Products
Bis[(pinacolato)boryl]methane Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Bestellnummer:LE18096
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:17
Preis ($):discuss personally
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Amadis Chemical Company Limited
Gold Mitglied
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Bestellnummer:A914795
Bestandsstatus:in Stock
Menge:500g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:53
Preis ($):1089.0/294.0
Email:sales@amadischem.com
Bis[(pinacolato)boryl]methane Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
Reinheit:99%/99%
Menge:500g/100g
Preis ($):1089.0/294.0